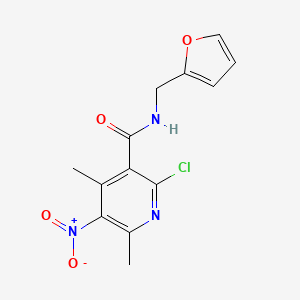
2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)nicotinamide
Vue d'ensemble
Description
2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)nicotinamide, also known as CDMNN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nicotinamide derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)nicotinamide involves its binding to the active site of target enzymes, thereby inhibiting their activity. This binding is mediated by the presence of the nitro group on the pyridine ring, which forms hydrogen bonds with key amino acid residues in the enzyme active site.
Biochemical and Physiological Effects:
2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)nicotinamide has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer activity, 2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)nicotinamide has also been shown to possess anti-inflammatory properties and to be a potent inhibitor of certain viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)nicotinamide is its high purity, which makes it an ideal compound for use in laboratory experiments. However, one limitation of 2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)nicotinamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)nicotinamide. One area of interest is the investigation of its potential as a therapeutic agent for the treatment of viral infections. Another potential direction is the development of more efficient synthesis methods for 2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)nicotinamide, which could help to reduce the cost of production and increase its availability for research purposes. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)nicotinamide and to identify additional target enzymes that may be inhibited by this compound.
Applications De Recherche Scientifique
2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)nicotinamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest has been its ability to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and differentiation. This property has led to the investigation of 2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)nicotinamide as a potential anti-cancer agent.
Propriétés
IUPAC Name |
2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-10-13(15(17)19-11(2)14(10)20(22)23)16(21)18-9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRCNGLQUTUBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668884 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B4326939.png)
![3-amino-N-(4-ethylphenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326943.png)
![N-(4-ethylphenyl)-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326947.png)
![N,N-diallyl-5-chloro-3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326966.png)
![4-[(2-chloro-4,6-dimethyl-5-nitropyridin-3-yl)carbonyl]morpholine](/img/structure/B4326967.png)
![5-chloro-N-(4-ethylphenyl)-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326972.png)
![N,N-diallyl-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326975.png)

![3-(benzoylamino)-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326986.png)
![ethyl 3-[(2-methoxybenzoyl)amino]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4326987.png)

![N,N-diallyl-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326994.png)
![N,N-diallyl-5-chloro-3-(cinnamoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4327013.png)